[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride
Description
[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride (CAS: 1909309-50-7) is a thiophene-derived amine hydrochloride with the molecular formula C₉H₁₆ClNS and a molecular weight of 205.75 g/mol . Its IUPAC name is [4-(2-methylpropyl)thiophen-2-yl]methanamine; hydrochloride, and it is characterized by a thiophene ring substituted with a 2-methylpropyl (isobutyl) group at the 4-position and a methylamine group at the 2-position, forming a stable hydrochloride salt. Key identifiers include the InChIKey MAZXEMLIKZZEED-UHFFFAOYSA-N and PubChem CID 122163870 .
This compound is supplied as a powder at room temperature by American Elements, primarily for research applications in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
[4-(2-methylpropyl)thiophen-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-7(2)3-8-4-9(5-10)11-6-8;/h4,6-7H,3,5,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZXEMLIKZZEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CSC(=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride typically involves the alkylation of thiophene derivatives followed by amination and subsequent conversion to the hydrochloride salt . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and thiophene derivatives.
Scientific Research Applications
Drug Development
The compound is primarily explored for its potential in developing new pharmaceuticals, particularly:
- Antidepressants : Its structural features may influence neurotransmitter levels, particularly serotonin and norepinephrine, which are critical for mood regulation.
- Antimicrobial Agents : Compounds with similar thiophene structures have shown significant antimicrobial properties, suggesting that this compound may also inhibit bacterial growth effectively.
Biological Studies
[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride serves as a valuable research tool in various biological studies:
- Enzyme Inhibition Studies : The compound can be utilized to investigate its interactions with specific enzymes, potentially leading to the discovery of new therapeutic agents.
- Receptor Binding Studies : Its ability to bind to biological receptors makes it suitable for studying receptor-ligand interactions.
Chemical Reactions and Mechanisms
The compound undergoes various chemical reactions, making it versatile in synthetic chemistry:
- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reduction : It can be reduced to yield thiol derivatives.
- Substitution Reactions : The amine group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Antimicrobial Activity
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may effectively inhibit bacterial growth due to its structural features that enhance interaction with microbial targets.
Anti-inflammatory Properties
This compound has been investigated for its potential anti-inflammatory effects. It is believed to inhibit specific enzymes involved in inflammatory pathways, which could lead to reduced inflammation and pain relief in various conditions.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Research into structurally related compounds indicates they can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of [4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize [4-(2-methylpropyl)thiophen-2-yl]methanamine hydrochloride, a comparative analysis with structurally analogous compounds is presented below.
Table 1: Structural and Functional Comparison
Key Findings:
In contrast, 3-[4-(2-methylpropyl)phenyl]propan-1-amine hydrochloride replaces thiophene with a phenyl ring, likely reducing electronic interactions but increasing hydrophobicity . The Duloxetine-related impurity incorporates both thiophene and naphthalene moieties, expanding its aromatic surface area for receptor binding .
Methylamine in the primary compound offers a protonatable nitrogen, critical for salt formation and solubility in acidic environments, a feature shared with other hydrochloride salts .
Synthetic and Functional Applications :
- The primary compound’s thiophene core aligns with bioactive molecules targeting serotonin or dopamine receptors, whereas benzofuran-pyrimidine hybrids (e.g., ) are explored for antimicrobial activity .
- The Duloxetine impurity highlights the role of thiophene derivatives in pharmaceutical byproducts, emphasizing the need for rigorous purity analysis .
Physicochemical Properties:
- Solubility : Hydrochloride salts like the primary compound generally exhibit higher water solubility than free bases, crucial for bioavailability in drug formulations .
- Thermal Stability : The thiophene ring’s stability under thermal stress may offer advantages in synthetic processes over more labile heterocycles .
Biological Activity
[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride, a synthetic organic compound, has garnered attention for its potential biological activities. This compound features a thiophene moiety and a branched alkyl substituent, which may contribute to its unique pharmacological properties. Research into its biological activity has revealed various applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H17ClN2S
- Molecular Weight : 246.79 g/mol
This compound is characterized by a phenyl ring with a branched alkyl group and a thiophene ring, which enhances its lipophilicity and biological activity compared to simpler analogs.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may act as an inhibitor of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, compounds with similar structures have shown potential in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which is critical for antidepressant effects.
Antimicrobial Activity
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been shown to inhibit bacterial growth effectively. The structural features of this compound may enhance its interaction with microbial targets, making it a candidate for further studies in antimicrobial drug development .
Anti-inflammatory Properties
The compound has been studied for its potential anti-inflammatory effects. It is believed to inhibit specific enzymes that play a role in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief in various conditions .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Research into structurally related compounds indicates that they can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
